2-(Difluoromethyl)-4-fluoropyridine
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Overview
Description
2-(Difluoromethyl)-4-fluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct difluoromethylation of pyridine derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents . The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and are carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-4-fluoropyridine may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, metal catalysts, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Difluoromethyl)-4-fluoropyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of novel drug candidates due to its ability to enhance the metabolic stability and bioavailability of pharmaceuticals.
Agrochemicals: The compound is utilized in the synthesis of herbicides and fungicides, where its fluorinated structure contributes to improved efficacy and environmental stability.
Material Science: It is employed in the design of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-4-fluoropyridine include:
2-Difluoromethylpyridine: Shares the difluoromethyl group but lacks the additional fluorine atom on the pyridine ring.
4-Fluoropyridine: Contains only the fluorine atom on the pyridine ring without the difluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its dual fluorination, which enhances its chemical reactivity and potential applications. The presence of both difluoromethyl and fluorine groups allows for versatile modifications and functionalizations, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C6H4F3N |
---|---|
Molecular Weight |
147.10 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-fluoropyridine |
InChI |
InChI=1S/C6H4F3N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H |
InChI Key |
SIHGVVPRDYKSRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)C(F)F |
Origin of Product |
United States |
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